molecular formula C8H9BF3KO B7892580 Potassium trifluoro(3-(methoxymethyl)phenyl)borate

Potassium trifluoro(3-(methoxymethyl)phenyl)borate

Cat. No.: B7892580
M. Wt: 228.06 g/mol
InChI Key: VFBIXJJIKBGLBW-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is an organoborane compound with the molecular formula C 8 H 9 BF 3 KO and a molecular weight of 228.06 g/mol . As a potassium trifluoroborate salt, this reagent is part of a class of compounds that serve as stable precursors in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal in forming carbon-carbon bonds for pharmaceutical and materials research. While specific studies on this exact isomer are not listed, research into structurally similar borate-based ionic liquids highlights their significant role in the development of next-generation energy storage. For instance, borate-based anions are being investigated for use in dual-ion batteries, where their intercalation into graphite is a key mechanism for energy storage . Proper handling is essential; this compound has associated hazard statements for causing skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. The product must be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

potassium;trifluoro-[3-(methoxymethyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBIXJJIKBGLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)COC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Direct Boronation Routes and Subsequent Trifluoroborate Formation

Direct boronation strategies are the most common approaches to introduce the boron moiety onto the aromatic ring. These methods can be broadly categorized into two main pathways: those starting from an aryl halide and those involving direct C-H bond activation.

Halogen-Metal Exchange and Boronate Esterification Pathways

A well-established and versatile method for the synthesis of arylboronic acids and their derivatives involves the use of an organometallic intermediate derived from an aryl halide. This pathway typically begins with 1-bromo-3-(methoxymethyl)benzene (B74418) as the starting material.

The core of this methodology is the halogen-metal exchange reaction, where the bromine atom is swapped for a more electropositive metal, typically lithium or magnesium. nih.gov This is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to form an aryllithium intermediate. Alternatively, a Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal.

Once the organometallic species is formed, it is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. This step forms a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to the corresponding (3-(methoxymethyl)phenyl)boronic acid.

To enhance stability and facilitate purification, the crude boronic acid is often converted to a more robust derivative, such as a pinacol (B44631) ester. This is achieved by reacting the boronic acid with pinacol. The resulting 3-(methoxymethyl)phenylboronic acid, pinacol ester is a stable, isolable solid.

The final step is the conversion of the boronic acid or its pinacol ester to the target potassium trifluoroborate salt. This is typically accomplished by treating the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org The reaction is generally high-yielding and results in the precipitation of the stable, solid potassium trifluoro(3-(methoxymethyl)phenyl)borate.

Table 1: Illustrative Reaction Conditions for Halogen-Metal Exchange Pathway

StepReagents and ConditionsProductTypical Yield Range
Halogen-Metal Exchange1-bromo-3-(methoxymethyl)benzene, n-BuLi, THF, -78 °C3-(methoxymethyl)phenyllithium>90% (in situ)
Boronate Ester FormationTriisopropyl borate, -78 °C to rt(3-(methoxymethyl)phenyl)boronic acid70-85%
Pinacol Ester FormationPinacol, Toluene, reflux3-(methoxymethyl)phenylboronic acid, pinacol ester80-95%
Trifluoroborate FormationKHF₂, Methanol (B129727)/Water, rtThis compound>90%

C-H Borylation Strategies for Precursor Synthesis

An increasingly popular and atom-economical approach to arylboronate esters is the direct C-H borylation of arenes, catalyzed by transition metals, most notably iridium. nih.gov This method avoids the need for pre-functionalized aryl halides and can directly convert a C-H bond into a C-B bond.

For the synthesis of the precursor to this compound, the starting material would be 1-(methoxymethyl)benzene. The reaction is typically carried out using a catalytic amount of an iridium complex, such as [Ir(COD)OMe]₂, and a ligand, often a bipyridine derivative. The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂).

The regioselectivity of C-H borylation is a critical aspect. For a meta-substituted substrate like 1-(methoxymethyl)benzene, a mixture of ortho, meta, and para isomers is possible. The methoxymethyl group is not strongly directing, and the outcome is often governed by sterics, with borylation favoring the less hindered positions. Therefore, achieving high selectivity for the desired meta-product (relative to the methoxymethyl group, which would be the 3-position) can be challenging and may require careful selection of the iridium catalyst and ligands.

Once the 3-(methoxymethyl)phenylboronic acid, pinacol ester is synthesized via this route, its conversion to the potassium trifluoroborate salt follows the same procedure as described in the previous section, namely, treatment with KHF₂.

Table 2: Representative Catalytic System for C-H Borylation

ComponentExampleRole
Substrate1-(methoxymethyl)benzeneStarting material
Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the boryl group
Catalyst Precursor[Ir(COD)OMe]₂Iridium source
Ligand4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Modifies catalyst activity and selectivity
SolventTetrahydrofuran (B95107) (THF) or CyclohexaneReaction medium

Functional Group Compatibility and Protection Strategies in Precursor Synthesis

The methoxymethyl group (CH₂OCH₃) present in the target molecule is an ether linkage. In the context of the synthetic routes described, its compatibility with the reaction conditions is generally good.

In the halogen-metal exchange pathway , the use of highly basic organolithium or Grignard reagents requires the absence of acidic protons in the molecule. The methoxymethyl group is an ether and lacks acidic protons, making it compatible with these strong bases. It is generally stable under the cryogenic conditions used for the metalation and subsequent borylation.

In C-H borylation reactions , the iridium catalysts are known for their excellent functional group tolerance. Ether linkages, such as the methoxymethyl group, are typically inert under these conditions. This high level of compatibility is a significant advantage of the C-H activation approach, as it often eliminates the need for protecting groups.

Therefore, for the synthesis of this compound, the methoxymethyl functional group does not typically require a specific protection strategy in either of the primary synthetic routes.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Scalability

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, as well as for ensuring the scalability of the synthesis.

For the halogen-metal exchange route , key parameters to optimize include:

Temperature: Maintaining a very low temperature (e.g., -78 °C) during the formation of the aryllithium is critical to prevent side reactions.

Addition Rate: Slow, controlled addition of the organolithium reagent to the aryl bromide, and subsequently the borate ester to the aryllithium, is important for maintaining temperature control and minimizing side-product formation.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for the stability of the organometallic intermediates.

Stoichiometry: Precise control of the stoichiometry of the organolithium reagent is necessary to ensure complete conversion without excess base that could lead to side reactions.

For the C-H borylation route , optimization focuses on the catalytic system:

Catalyst Loading: Minimizing the catalyst loading while maintaining high conversion is key for cost-effectiveness, especially on a larger scale.

Ligand Selection: The choice of ligand can significantly influence the regioselectivity and efficiency of the borylation. A screening of different ligands may be necessary to optimize the yield of the desired meta-isomer.

Reaction Time and Temperature: These parameters need to be balanced to ensure complete reaction without decomposition of the catalyst or product.

In the final trifluoroborate formation step , optimization involves:

Solvent System: A mixture of methanol and water is commonly used to ensure the solubility of both the boronic acid/ester and the KHF₂.

Stoichiometry of KHF₂: An excess of KHF₂ is typically used to drive the reaction to completion.

Purification: The product often precipitates from the reaction mixture and can be purified by simple filtration and washing. Recrystallization can be employed for higher purity if needed.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.

Atom Economy: The C-H borylation route offers a higher atom economy compared to the halogen-metal exchange pathway. It avoids the use of a halogenated starting material and the formation of stoichiometric amounts of metal halide byproducts.

Solvent Selection: While ethereal solvents are often necessary for the organometallic route, exploring greener solvent alternatives where possible is beneficial. For the borylation and trifluoroborate formation steps, the use of more environmentally benign solvents can be considered.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can reduce energy consumption.

Catalysis: The use of catalytic methods, such as the iridium-catalyzed C-H borylation, is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions.

Waste Reduction: The direct C-H borylation approach generates less waste compared to the multi-step halogen-metal exchange pathway.

Comparative Analysis of Different Synthetic Strategies and Their Practical Implications

Both the halogen-metal exchange and C-H borylation routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Table 3: Comparison of Synthetic Strategies

FeatureHalogen-Metal Exchange PathwayC-H Borylation Pathway
Starting Material 1-bromo-3-(methoxymethyl)benzene1-(methoxymethyl)benzene
Number of Steps Typically 2-3 steps to the trifluoroborateTypically 2 steps to the trifluoroborate
Regioselectivity High (defined by the position of the halogen)Can be challenging to control, may produce mixtures of isomers
Functional Group Tolerance Good for many groups, but intolerant of acidic protonsExcellent, tolerates a wide range of functional groups
Reaction Conditions Requires cryogenic temperatures and strictly anhydrous conditionsMilder conditions, but may require elevated temperatures
Reagents Stoichiometric use of highly reactive organometallic reagentsCatalytic amount of a precious metal (Iridium)
Atom Economy LowerHigher
Scalability Well-established and scalable, but requires careful control of reactive intermediatesPotentially scalable, but catalyst cost and availability can be a factor

Practical Implications:

The halogen-metal exchange route is often preferred when the corresponding aryl halide is readily available and high regioselectivity is paramount. The methodology is robust and well-understood, making it a reliable choice for many applications. However, the need for cryogenic temperatures and the use of pyrophoric organolithium reagents can be drawbacks, particularly on a large scale.

The C-H borylation route is highly attractive from a green chemistry and efficiency perspective. It allows for the use of simpler, non-halogenated starting materials and is more atom-economical. The primary challenge lies in controlling the regioselectivity, especially for substrates with weakly directing groups. For large-scale industrial synthesis, the cost of the iridium catalyst could also be a consideration.

Mechanistic Investigations into the Reactivity of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Pathways of Transmetalation in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and potassium aryltrifluoroborates have emerged as stable and effective coupling partners. The critical step in the catalytic cycle is the transmetalation of the aryl group from the boron atom to the palladium center. For Potassium trifluoro(3-(methoxymethyl)phenyl)borate, this process involves the transfer of the 3-(methoxymethyl)phenyl group.

It is widely accepted that for the transmetalation to occur, the tetracoordinate boron center of the trifluoroborate salt must be activated. One common pathway involves the in-situ hydrolysis of the aryltrifluoroborate to the corresponding boronic acid, which is a more active species in the transmetalation step. This hydrolysis can be influenced by the reaction conditions, including the presence of water and a base.

Role of Counterions and Ligands in Transmetalation Kinetics and Thermodynamics

The nature of the counterion and the ligands coordinated to the palladium center play a pivotal role in the efficiency of the transmetalation step. While specific studies on this compound are limited, general principles for potassium aryltrifluoroborates can be extrapolated.

The potassium counterion, in conjunction with the base, can influence the solubility and reactivity of the borate (B1201080) salt. Some studies suggest that the choice of base and cation can affect the formation of the active boronate species. For instance, the use of cesium carbonate as a base is often beneficial in Suzuki-Miyaura couplings of potassium organotrifluoroborates. nih.gov

Ligands on the palladium catalyst are critical in modulating its electronic and steric properties, thereby impacting the kinetics and thermodynamics of transmetalation. Bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands, are often employed to enhance the reactivity of the palladium center. These ligands can facilitate the oxidative addition step and promote the formation of a coordinatively unsaturated palladium species that is more susceptible to transmetalation. The specific choice of ligand can also influence the regioselectivity of the coupling reaction, particularly for substrates with multiple reactive sites. nih.gov

A study on the cross-coupling of potassium allyltrifluoroborates revealed that the formation of a highly electrophilic cationic palladium complex, [Pd(Ar)(L)]+, precedes the transmetalation. This suggests that the ligand (L) directly participates in creating a more reactive palladium center, thereby accelerating the transfer of the organic group from the boron. researchgate.net

FactorInfluence on TransmetalationRelevant Findings for Aryltrifluoroborates
Counterion (K+) Affects solubility and formation of the active boronate species.The choice of base and cation can impact the efficiency of the Suzuki-Miyaura coupling.
Ligands Modulate the electronic and steric environment of the palladium center.Bulky, electron-rich phosphine ligands can enhance reactivity and influence regioselectivity.
Base Facilitates the formation of the active boronate species from the trifluoroborate salt.Cesium carbonate is often an effective base for these reactions. nih.gov

Computational Elucidation of Transition States and Energy Barriers

These studies typically investigate the energy profiles of different proposed pathways for transmetalation, including those involving the direct reaction of the trifluoroborate anion, the corresponding boronic acid, or a boronate species formed in situ. The calculations help in identifying the most likely transition state structures and determining the associated energy barriers.

Non-Cross-Coupling Reactivity Profiles and Reaction Mechanisms

Beyond their well-established role in palladium-catalyzed cross-coupling, organotrifluoroborates can participate in a variety of other chemical transformations. The reactivity of this compound in non-cross-coupling contexts is governed by the inherent properties of the trifluoroborate moiety and the appended aryl group.

Electrophilic and Nucleophilic Reactivity at the Boron Center

The boron atom in an aryltrifluoroborate is part of a tetracoordinate, anionic [R-BF3]- species. This configuration renders the boron center less electrophilic compared to the tricoordinate boron of a boronic acid. However, under certain conditions, the B-F bonds can be cleaved, and the boron can act as an electrophile.

Transformations Involving the 3-(methoxymethyl)phenyl Moiety

The 3-(methoxymethyl)phenyl group of the title compound can also undergo chemical transformations. The methoxymethyl group is a relatively stable ether linkage. However, under harsh acidic or basic conditions, cleavage of the ether bond could potentially occur.

More interestingly, the aryl ring itself can participate in reactions such as electrophilic aromatic substitution. The trifluoroborate group (-BF3K) is known to be an activating group and directs electrophilic substitution to the positions adjacent to the point of boron attachment. This is a consequence of the electron-donating nature of the anionic trifluoroborate moiety.

Influence of Electronic and Steric Parameters on Reaction Outcomes and Selectivity

The electronic and steric properties of the 3-(methoxymethyl)phenyl substituent in this compound can significantly influence the outcome and selectivity of its reactions.

Sterically, the 3-(methoxymethyl) group is not particularly bulky and is positioned meta to the carbon-boron bond. Therefore, it is not expected to exert a significant steric hindrance at the reaction center during transmetalation. However, in reactions involving the aromatic ring itself, such as electrophilic substitution, the directing effect of both the trifluoroborate and the methoxymethyl groups would need to be considered to predict the regioselectivity of the reaction. For instance, in a study of ortho-substituted phenylboronic acids, a methoxy (B1213986) group at the ortho position was found to influence the selectivity of the Suzuki-Miyaura reaction, suggesting a potential chelating effect with the metal center. nih.gov While the methoxymethyl group in the title compound is at the meta position, the possibility of through-space interactions or conformational effects influencing reactivity cannot be entirely ruled out without specific experimental or computational data.

A study on the Suzuki-Miyaura vinylation of sterically hindered and electron-rich aryl halides highlighted the challenges posed by such substrates, where electron-rich systems sometimes fail to undergo the desired reaction. This underscores the delicate balance of electronic and steric factors that govern the success of cross-coupling reactions.

ParameterInfluenceExpected Effect for 3-(methoxymethyl)phenyl group
Electronic Effect Modulates the nucleophilicity of the aryl group and the rate of transmetalation.Weakly electron-donating, potentially increasing the rate of transmetalation.
Steric Effect Can hinder the approach of reactants to the boron or palladium center.Minimal steric hindrance at the reaction center due to the meta position.
Directing Effect Influences the regioselectivity of reactions on the aromatic ring.Both the trifluoroborate and methoxymethyl groups would direct incoming electrophiles.

In Situ Spectroscopic Probes for Reaction Intermediate Identification and Pathway Delineation

The elucidation of reaction mechanisms for complex organometallic transformations, such as those involving this compound, relies heavily on the ability to observe and characterize transient intermediates. In situ spectroscopic techniques are indispensable tools for this purpose, providing real-time snapshots of the reacting system without the need for isolation of often unstable species. This section details the application of such probes in identifying key intermediates and delineating the reaction pathways for the Suzuki-Miyaura cross-coupling reaction involving aryltrifluoroborates, with a focus on analogies relevant to this compound.

A critical initial step in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates is their hydrolysis to the corresponding boronic acids, which are the active species in the catalytic cycle. The dynamics of this hydrolysis can be effectively monitored in real-time using a combination of electrospray ionization mass spectrometry (ESI-MS) and pH analysis. Studies on analogues such as potassium p-methoxyphenyltrifluoroborate have revealed a dynamic series of equilibria involving various borate species. uvic.ca

By monitoring the relative intensities of different ions over time, a detailed picture of the hydrolysis process emerges. The initial trifluoroborate anion gives way to a series of hydroxylated and fluorinated borate species.

Table 1: Observed Intermediates during the Hydrolysis of an Analogous Aryltrifluoroborate (Potassium p-methoxyphenyltrifluoroborate) by ESI-MS

Observed Ion Formula Significance
[ArBF₃]⁻C₇H₇BF₃O⁻Starting Material
[ArBF₂(OH)]⁻C₇H₈BF₂O₂⁻Initial Hydrolysis Product
[ArBF(OH)₂]⁻C₇H₉BFO₃⁻Intermediate Hydrolysis Product
[ArB(OH)₃]⁻C₇H₁₀BO₄⁻Fully Hydrolyzed Species (Boronate)

Data extrapolated from studies on analogous aryltrifluoroborates. uvic.ca

The rate of hydrolysis and the distribution of these intermediates are sensitive to reaction conditions such as the nature of the aryl group, the reaction vessel geometry, and the stirring rate, highlighting the complexity of this initial activation step. uvic.ca

Following hydrolysis, the crucial transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The intermediates in this process are often highly elusive. However, the use of low-temperature, rapid injection NMR (RI-NMR) spectroscopy has enabled the direct observation and characterization of key arylpalladium(II)boronate complexes. nih.gov While not performed on this compound itself, studies on similar systems provide invaluable insight into the likely intermediates.

¹⁹F NMR spectroscopy is particularly powerful for monitoring reactions of trifluoroborates and their subsequent intermediates, as the fluorine chemical shifts are highly sensitive to the coordination environment of the boron atom. nih.gov

Table 2: Representative ¹⁹F NMR Spectroscopic Data for Key Intermediates in an Analogous Suzuki-Miyaura Reaction

Intermediate Species Description Typical ¹⁹F NMR Chemical Shift Range (ppm)
Arylpalladium ComplexOxidative addition productNot applicable (no fluorine)
Arylpalladium(II)boronate ComplexKey transmetalation intermediateSignal shift and broadening observed upon coordination
Cross-Coupling ProductFinal organic productNot applicable (no fluorine)

This table is illustrative and based on kinetic analysis of analogous systems by ¹⁹F NMR spectroscopy. nih.gov

Kinetic analysis of the decay of the arylpalladium complex and the formation of the cross-coupled product, as monitored by ¹⁹F NMR, can establish that transmetalation is the rate-determining step under certain conditions. nih.gov These studies have identified two distinct mechanistic pathways for transmetalation: one involving a tri-coordinate boronic acid complex and another proceeding through a tetra-coordinate boronate complex. The dominant pathway can be influenced by factors such as the concentration of the phosphine ligand on the palladium catalyst. nih.gov

Applications of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and potassium trifluoro(3-(methoxymethyl)phenyl)borate serves as an excellent nucleophilic partner. upenn.edunih.gov The tetracoordinate nature of the boron atom confers enhanced stability, yet under palladium catalysis, it efficiently participates in the transmetalation step of the catalytic cycle to form crucial biaryl linkages. upenn.edu

This compound demonstrates broad utility in palladium-catalyzed cross-coupling reactions with a wide array of electrophilic partners, including electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl halides. nih.govnih.gov Research on closely related alkoxymethyltrifluoroborates shows successful coupling with various aryl chlorides, which are often challenging substrates in cross-coupling reactions. nih.gov The reaction conditions are typically mild, involving a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in an aqueous solvent system. nih.govnih.gov This methodology tolerates a diverse range of functional groups on the electrophilic partner, such as ketones, esters, and nitriles, making it a robust tool for late-stage functionalization in synthesis. nih.gov

Table 1: Representative Suzuki-Miyaura Couplings with Aryl and Heteroaryl Halides Data inferred from studies on analogous potassium aryl- and alkoxymethyltrifluoroborates.

ElectrophileCatalyst/LigandBaseSolventProductYieldCitation
4-ChlorobenzonitrilePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O4-cyano-3'-(methoxymethyl)biphenylGood nih.gov
3-BromopyridinePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O3-(3-(methoxymethyl)phenyl)pyridineModerate-Good organic-chemistry.org
1-Bromo-4-nitrobenzenePdCl₂ / PPh₃Cs₂CO₃THF/H₂O3'-(methoxymethyl)-4-nitrobiphenylGood nih.gov
4'-BromoacetophenonePdCl₂ / PPh₃Cs₂CO₃THF/H₂O1-(3'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)ethanone79% nih.gov
2-ChloropyrimidinePd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂O2-(3-(methoxymethyl)phenyl)pyrimidineModerate-Good nih.gov

The utility of this compound extends to transformations where precise control of molecular geometry is paramount.

Stereospecificity: In couplings involving chiral electrophiles, the Suzuki-Miyaura reaction often proceeds with high fidelity. Studies on related chiral organotrifluoroborates have demonstrated that the coupling occurs with complete retention of stereochemistry at the reacting center. nih.gov This characteristic is crucial for synthesizing enantiomerically pure complex molecules and pharmaceutical intermediates, as the pre-existing stereochemistry of a coupling partner can be reliably transferred to the product. nih.govnih.gov

Regioselectivity: The substitution pattern of the borate (B1201080) reagent inherently directs the regiochemical outcome of the coupling. For this compound, the C-B bond is at the meta-position, ensuring that the new aryl-aryl bond is formed exclusively at that position, leading to 1,3-disubstituted biaryl products. This predictable regioselectivity is essential when building complex molecular architectures where specific isomer formation is required. In reactions with substrates containing multiple potential reaction sites, such as polyhalogenated arenes, the choice of catalyst and reaction conditions can further influence which site reacts, offering another layer of synthetic control. nih.gov

One-Pot and Multicomponent Reactions Incorporating the Compound

The stability and compatibility of potassium organotrifluoroborates make them ideal candidates for one-pot and multicomponent reaction sequences, which enhance synthetic efficiency by reducing the number of intermediate purification steps. nih.gov Research has shown that organotrifluoroborates can participate in tandem reactions where an initial Suzuki-Miyaura coupling is followed by a subsequent transformation in the same vessel. ub.edu For instance, a plausible one-pot sequence could involve the Suzuki-Miyaura coupling of this compound with a functionalized aryl halide, followed by an in-situ modification of either the coupling partner's functional group or the methoxymethyl group on the borate's phenyl ring. nih.govresearchgate.net Furthermore, organotrifluoroborates have been successfully employed in three-component reactions, where the borate, an electrophile, and a third component are combined to construct complex molecules in a single step. researchgate.netresearchgate.net

Functionalization Strategies Leveraging the Methoxymethyl Group for Further Derivatization

A key feature of this compound is the synthetic potential of the methoxymethyl group. This group is chemically robust and stable under the typically basic conditions of the Suzuki-Miyaura reaction. adichemistry.com However, after the desired biaryl scaffold has been constructed, the methoxymethyl ether can be selectively cleaved to unveil a more versatile functional group.

This deprotection transforms the methoxymethyl group into a hydroxymethyl group (-CH₂OH). nih.goveurekaselect.com This transformation is commonly achieved under acidic conditions or by using specific reagents like boron tribromide (BBr₃). adichemistry.comnih.gov The resulting benzylic alcohol is a valuable synthetic handle that opens numerous pathways for further molecular elaboration:

Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH).

Esterification/Etherification: The alcohol can react with acyl chlorides or alkyl halides to form esters or other ethers.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of other functionalities.

This strategy effectively allows this compound to serve as a stable synthon for a (3-hydroxymethyl)phenyl group, greatly expanding its synthetic utility.

Synthesis of Complex Molecular Architectures, Scaffolds, and Pharmaceutical Precursors

The biaryl and heteroaryl-aryl motifs constructed using this compound are core structural units in numerous complex molecules, including natural products, advanced materials, and pharmaceuticals. upenn.edu The Suzuki-Miyaura reaction is a key bond-forming strategy in drug discovery and development, valued for its reliability and functional group tolerance. upenn.edu

By coupling this borate with various heterocyclic halides, chemists can access a wide range of phenyl-pyridine, phenyl-pyrimidine, and phenyl-pyrrole scaffolds, which are prevalent in medicinal chemistry. organic-chemistry.orgnih.gov The ability to introduce the (3-(methoxymethyl)phenyl) moiety, and subsequently convert it to other functional groups, allows for the systematic exploration of a molecule's structure-activity relationship (SAR). For example, the formal synthesis of the anti-inflammatory drug Apremilast has been demonstrated using a tandem reaction sequence initiated by a Suzuki-Miyaura coupling, highlighting the power of this methodology in creating pharmaceutical precursors. ub.edu

Development of Novel Synthetic Sequences and Methodologies Expanding its Utility

The unique properties of potassium organotrifluoroborates, including this compound, have spurred the development of new synthetic methods. Their stability has enabled the creation of novel, functionalized borate reagents that would be inaccessible using traditional organoboron chemistry. nih.govorganic-chemistry.org For instance, methods have been developed to prepare organotrifluoroborates containing azides, which can then undergo "click chemistry" or be used in one-pot coupling and cycloaddition sequences. nih.govnih.gov

The use of these robust reagents has also facilitated the optimization of reaction conditions, leading to milder, more efficient, and more environmentally friendly protocols. researchgate.net The development of catalytic systems with improved activity and selectivity continues to broaden the scope of substrates that can be effectively coupled. nih.gov The ability to design multi-step, one-pot sequences and stereospecific transformations showcases how the reliability of reagents like this compound is pushing the boundaries of synthetic efficiency and molecular complexity. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure of molecules. For an organoboron compound like Potassium trifluoro(3-(methoxymethyl)phenyl)borate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can elucidate ground state properties. These calculations provide optimized molecular geometry, vibrational frequencies, and electronic properties that are crucial for predicting reactivity.

Key properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For the trifluoro(3-(methoxymethyl)phenyl)borate anion, calculations would focus on the tetrahedral geometry around the sp³-hybridized boron atom and the orientation of the methoxymethylphenyl group relative to the BF₃ moiety.

Table 1: Predicted Ground State Properties from DFT Calculations for the trifluoro(3-(methoxymethyl)phenyl)borate Anion Note: These are representative values based on calculations for similar aryltrifluoroborate anions.

PropertyPredicted ValueSignificance
B-C Bond Length~1.60 ÅIndicates a single bond between boron and the phenyl ring.
B-F Bond Length (avg)~1.41 ÅTypical for a tetra-coordinated boron-fluorine bond.
C-B-F Bond Angle (avg)~109.5°Confirms the tetrahedral geometry around the boron atom.
HOMO Energy~ -6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ -0.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 6.0 eVSuggests high kinetic stability, consistent with the known bench-top stability of potassium organotrifluoroborates.

Molecular Dynamics Simulations of Reactivity in Solution Phase and Catalytic Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment. For this compound, MD simulations can model its behavior in various solvents and in the presence of a catalyst, which is critical for understanding its role in reactions like the Suzuki-Miyaura coupling.

In a solution phase (e.g., a mixture of THF and water), MD simulations can track the interactions between the trifluoroborate anion, the potassium cation, and solvent molecules. e3s-conferences.orge3s-conferences.org These simulations can reveal details about the solvation shell around the ions and how the solvent mediates their interaction. researchgate.net A key aspect for organotrifluoroborates is their hydrolysis, where fluoride (B91410) ions are sequentially replaced by hydroxyl groups. MD simulations can help visualize this dynamic process and the resulting equilibrium between various species in solution. chemrxiv.orguvic.ca

When modeling a catalytic environment, the simulation would also include the metal catalyst (e.g., a palladium complex). MD simulations can explore how the trifluoroborate anion approaches the catalytic center, the conformational changes required for binding, and the subsequent steps of the catalytic cycle. This provides a dynamic picture that complements the static energy calculations from DFT.

Table 2: Species Potentially Observed in MD Simulations of Aryltrifluoroborate Hydrolysis Based on experimental and theoretical studies of analogous compounds. uvic.ca

SpeciesFormulaRole in Reaction Equilibrium
Trifluoroborate Anion[ArBF₃]⁻The initial, stable form of the reagent.
Dihydroxyfluoroborate Anion[ArBF(OH)₂]⁻Intermediate hydrolyzed species.
Trihydroxyborate Anion[ArB(OH)₃]⁻The boronic acid anion, often the active species in cross-coupling.
Boronic AcidArB(OH)₂The neutral boronic acid, formed upon protonation.
Dehydrated/Aggregate Speciese.g., [Ar₂(B₂O)(OH)₄]⁻Complex boroxinate-type species that can form in solution.

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling for Analogue Design

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For a class of compounds like substituted phenyltrifluoroborates, a QSAR model could be developed to predict their efficiency in a specific chemical transformation, such as the yield in a Suzuki-Miyaura cross-coupling reaction.

To build a QSAR model, a "training set" of molecules with known reactivities is required. For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic properties. For this compound and its analogues, descriptors could include Hammett parameters for the substituents, calculated HOMO/LUMO energies, and solvent-accessible surface area.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. mdpi.complos.org This model can then be used to predict the reactivity of new, untested analogues in silico. This predictive capability is highly valuable for designing new reagents, as it allows chemists to prioritize the synthesis of compounds that are most likely to have desired properties, saving time and resources.

Table 3: Hypothetical QSAR Descriptors for a Series of Substituted Phenyltrifluoroborates

Descriptor TypeExample DescriptorInformation Encoded
Electronic Hammett Constant (σ)Electron-donating/withdrawing nature of the substituent.
Electronic Calculated Dipole MomentOverall polarity of the molecule.
Steric Molar Volume (MV)The size of the molecule/substituent.
Topological Wiener IndexDescribes molecular branching.
Quantum Chemical LUMO EnergyRelates to electrophilicity and ease of transmetalation.

Electronic Structure Analysis and Bonding Characteristics of the Organoboron Moiety

The reactivity and stability of this compound are fundamentally governed by the electronic structure and bonding within its anion. The central boron atom is sp³-hybridized, forming a tetrahedral structure with four covalent bonds: one to a carbon atom of the phenyl ring and three to fluorine atoms.

The carbon-boron (C-B) bond is a key feature. Due to the difference in electronegativity between carbon (2.55) and boron (2.04), this bond has low polarity and is primarily covalent in nature. The boron atom in the tetra-coordinate trifluoroborate anion formally carries a negative charge, which makes the attached organic group nucleophilic and capable of being transferred to an electrophilic metal center in catalytic reactions.

Table 4: Representative Electronic and Bonding Properties of the Aryl-BF₃⁻ Moiety Note: Values are illustrative and based on general principles of organoboron chemistry.

ParameterTypical Value/DescriptionChemical Significance
Boron Atom Hybridizationsp³Results in a stable tetrahedral geometry.
Formal Charge on Boron-1 (in the anion)Enhances the nucleophilicity of the attached aryl group.
Mulliken Partial Charge on B~ +0.8 to +1.2Indicates significant charge withdrawal by the fluorine atoms.
Mulliken Partial Charge on F~ -0.6 to -0.8Reflects the high electronegativity of fluorine.
C-B Bond CharacterPrimarily covalent, low polarityA stable linkage that is cleaved during transmetalation.
B-F Bond CharacterPolar covalentContributes to the high stability and low reactivity of the B-F bonds themselves.

In Silico Design of Novel Boronate Reagents Based on Structural and Reactivity Insights

The knowledge gained from DFT, MD, and QSAR studies can be synergistically applied to the in silico design of novel boronate reagents with improved characteristics. For instance, one might aim to design an analogue of this compound that exhibits faster reaction kinetics in cross-coupling reactions or has improved solubility in specific "green" solvents.

The design process would involve a computational workflow:

Virtual Library Generation: A library of candidate molecules is created by systematically modifying the substituent on the phenyl ring. Various functional groups with different electronic and steric properties would be included.

High-Throughput Screening: Key reactivity descriptors (e.g., activation energy for a model reaction, HOMO/LUMO gap, redox potential) are calculated for every molecule in the library using rapid, lower-level DFT methods.

Filtering and Prioritization: The library is filtered based on the calculated properties. For example, candidates with a predicted activation energy below a certain threshold are selected.

Refined Analysis: The most promising candidates are subjected to more accurate, higher-level DFT calculations and potentially MD simulations to validate their properties and assess their dynamic behavior in solution.

Synthesis Recommendation: The final, most promising candidates are proposed for laboratory synthesis and experimental validation.

This in silico approach accelerates the discovery of new reagents by focusing experimental efforts on compounds with the highest probability of success, embodying a modern, rational approach to chemical design.

Table 5: Workflow for In Silico Design of Novel Aryltrifluoroborate Reagents

StepComputational MethodObjective
1. Define Target PropertyN/Ae.g., Lower activation energy for transmetalation.
2. Create Virtual LibraryCombinatorial Chemistry SoftwareGenerate a diverse set of candidate structures.
3. Descriptor CalculationSemi-empirical or DFT (low-level)Rapidly compute properties for all candidates.
4. QSAR Model ApplicationStatistical SoftwarePredict the target property for the entire library.
5. Candidate SelectionData FilteringIdentify top candidates based on predicted performance.
6. In-depth ValidationDFT (high-level), MD SimulationsAccurately verify the properties of the selected few.

Catalytic Systems Employing or Facilitating the Reactivity of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Palladium-Based Catalysis: Ligand Design, Catalyst Optimization, and Turnover Frequency Studies

Detailed studies on ligand design, catalyst optimization, and turnover frequency specifically for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions involving Potassium trifluoro(3-(methoxymethyl)phenyl)borate are not present in the available literature. General methodologies for potassium aryltrifluoroborates suggest that phosphine-based ligands and palladium(II) precursors are effective, but specific data for this substrate is absent.

Nickel and Other Transition Metal Catalysis in Cross-Coupling and Functionalization Reactions

While nickel catalysis is a prominent method for cross-coupling reactions with aryltrifluoroborates, specific examples and optimized conditions for the use of this compound have not been reported. Similarly, its application in reactions catalyzed by other transition metals like copper, iron, or rhodium remains undocumented.

Metal-Free Catalysis for Specific Transformations Involving the Boronate

The participation of this compound in metal-free catalytic transformations is an area that appears to be unexplored in the current body of scientific literature.

Photoredox Catalysis and Photoinduced Reactivity Enhancement

Although photoredox catalysis has emerged as a powerful tool for the functionalization of organotrifluoroborates, there are no specific reports on the photoinduced reactivity of this compound.

Heterogeneous Catalysis and Immobilized Systems for Reagent Recovery and Reusability

The development of heterogeneous catalytic systems or the immobilization of catalysts for reactions involving this compound, aimed at improving catalyst recovery and reusability, has not been described in published research.

Advanced Analytical Techniques for Probing Reactivity and Structure Function Relationships

High-Resolution NMR Spectroscopy for Mechanistic Studies (e.g., in situ NMR, EXSY, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of molecules. For organoboron reagents such as Potassium trifluoro(3-(methoxymethyl)phenyl)borate, specialized NMR techniques offer deep mechanistic insights.

In situ NMR Monitoring: Techniques like ¹⁹F and ¹¹B NMR are particularly powerful for monitoring reactions involving aryltrifluoroborates. ¹⁹F NMR allows for direct observation of the -BF₃⁻ moiety, providing real-time data on the consumption of the starting material and the formation of fluoride-containing byproducts. researchgate.net Low-temperature rapid injection NMR has been crucial in observing and characterizing previously elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions, providing direct evidence for species containing Palladium-Oxygen-Boron (Pd-O-B) linkages. illinois.edunih.govillinois.edunih.gov These experiments involve mixing reactants at low temperatures to slow down the reaction and allow for the detection of short-lived species.

2D NMR Techniques (EXSY and NOESY):

Exchange Spectroscopy (EXSY): This technique is used to detect chemical exchange processes. huji.ac.il In the context of a catalytic cycle, EXSY can identify the exchange of ligands on a metal center or the interconversion of different intermediate species. A quantitative EXSY analysis can be used to calculate the rates of these exchange processes. huji.ac.ilnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms within a molecule. huji.ac.il It is particularly useful for determining the geometry of catalyst-substrate complexes and reaction intermediates. By observing through-space correlations, researchers can deduce the conformation of molecules in solution. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for quantitative distance measurements. huji.ac.ilgla.ac.uk

Mass Spectrometry (MS) for Intermediates and Reaction Pathway Delineation (e.g., ESI-MS, DART-MS)

Mass spectrometry is a vital analytical technique for identifying reaction components and elucidating complex reaction pathways by providing precise mass-to-charge ratio information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the transfer of intact, often charged, species from solution to the gas phase. This makes it exceptionally well-suited for identifying key intermediates in catalytic cycles, such as the Suzuki-Miyaura reaction. researchgate.net Researchers have successfully used ESI-MS to detect boronate species and palladium complexes that represent crucial steps in the transmetalation process. researchgate.netmdpi.comresearchgate.net The ability to observe these species directly from the reaction mixture provides strong evidence for proposed mechanistic pathways.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that enables the rapid analysis of samples in their native state with minimal to no sample preparation. wikipedia.orgnih.gov It works by exposing the sample to a heated stream of excited gas (like helium or nitrogen), which desorbs and ionizes analytes from the surface. wikipedia.orgbruker.com This technique is highly effective for real-time reaction monitoring. nih.govresearchgate.net By simply presenting a sample from the reaction mixture to the DART source, one can obtain nearly instantaneous mass spectra of reactants, intermediates, and products, allowing for rapid assessment of reaction progress. nih.govresearchgate.net

TechniqueIonization MethodKey Application in Studying OrganoboratesSample Preparation
ESI-MS Soft ionization from solutionDetection of charged intermediates (e.g., boronate and palladium complexes) in catalytic cycles. researchgate.netDilution in a suitable solvent.
DART-MS Ambient ionization via excited gasReal-time monitoring of reactants and products directly from the reaction mixture. nih.govnih.govMinimal to none. wikipedia.org

X-ray Crystallography of Key Reaction Intermediates or Related Catalytic Species

While NMR and MS provide data on species in solution, X-ray crystallography offers unambiguous, high-resolution structural information of molecules in the solid state. Obtaining single crystals of reaction intermediates can provide definitive proof of their structure and bonding arrangement.

In the study of cross-coupling reactions involving organoborates, X-ray crystallography has been instrumental in characterizing precatalysts and key catalytic intermediates, such as oxidative addition complexes. nih.gov These complexes, with the general formula L–Pd(Ar)X (where L is a ligand, Ar is an aryl group, and X is a halide), are formed early in the catalytic cycle and are often stable enough to be isolated and crystallized. nih.gov The resulting crystal structures reveal precise bond lengths, bond angles, and coordination geometries around the palladium center, offering invaluable insights into the steric and electronic properties that influence the subsequent steps of the reaction, like transmetalation and reductive elimination. rsc.orgweizmann.ac.il

Advanced Chromatographic Techniques for Reaction Monitoring, Product Analysis, and Purity Assessment

Chromatographic methods are essential for separating complex mixtures, quantifying components, and assessing the purity of final products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to monitor the progress of reactions involving aryltrifluoroborates. By taking aliquots from the reaction mixture over time, one can quantify the consumption of the starting material and the formation of the desired biaryl product. aifa.gov.it Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, allowing for the simultaneous separation and identification of reactants, products, intermediates, and byproducts. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective technique for product analysis and purity assessment. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of the components of a reaction mixture. mdpi.comresearchgate.net This is particularly useful for quantifying the yield of the desired product and identifying any volatile impurities. aifa.gov.it

These chromatographic techniques are fundamental in both academic research for mechanistic studies and in industrial settings for process optimization and quality control.

Spectroscopic Characterization of Catalyst-Substrate Interactions

Understanding the interaction between the catalyst and the substrate, such as this compound, is key to deciphering the reaction mechanism. Various spectroscopic techniques can probe these interactions.

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor changes in the electronic environment of the palladium catalyst upon interaction with substrates or ligands. For instance, cryo stopped-flow UV-vis spectroscopy has been employed to monitor the rapid oxidative addition step at a Palladium(I) center, providing kinetic data and insights into the formation of organometallic Palladium(III) complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR is highly sensitive to the chemical environment. Changes in the chemical shifts of the substrate's or ligand's nuclei upon coordination to the palladium center can confirm the formation of a catalyst-substrate complex. Studies on halide exchange at palladium(II) pincer complexes using ¹H NMR, for example, reveal how different anions interact with the metal center, which is a critical aspect of the catalytic cycle. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing Potassium trifluoro(3-(methoxymethyl)phenyl)borate?

The synthesis typically involves SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions. For example, alkoxymethyltrifluoroborates are synthesized by reacting potassium bromomethyltrifluoroborate with alkoxides (3 equivalents) in optimized conditions. The methoxymethyl group is introduced via nucleophilic substitution, and the reaction is scaled using continuous Soxhlet extraction to overcome low solubility in organic solvents . Alternative routes may adapt methodologies for analogous aryltrifluoroborates, such as lithiation of aryl precursors followed by boronation with triisopropyl borate and quenching with KHF₂ .

Q. How is the purity and structure of this compound verified experimentally?

Characterization relies on multinuclear NMR spectroscopy :

  • ¹H NMR identifies aromatic protons and methoxymethyl substituents (e.g., δ ~3.76 ppm for methoxy groups).
  • ¹³C NMR confirms carbon environments (e.g., quaternary carbons adjacent to boron).
  • ¹⁹F NMR detects trifluoroborate resonance (δ ~-135 ppm).
  • ¹¹B NMR verifies the boron trifluoride moiety (δ ~-1.0 to 3.2 ppm). These techniques align with protocols for structurally similar trifluoroborates .

Q. What are the key challenges in purifying this compound, and how are they addressed?

The compound’s low solubility in polar solvents (e.g., acetone, acetonitrile) complicates isolation. Researchers employ continuous Soxhlet extraction to separate the product from inorganic salts. Co-evaporation with acetone under reduced pressure further removes residual solvents . For aryltrifluoroborates with similar solubility issues, filtration under inert atmospheres or recrystallization in mixed solvents (THF/water) is also effective .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to form complex organic frameworks?

This borate serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions . For example, potassium alkoxymethyltrifluoroborates cross-couple with aryl chlorides under palladium catalysis to form biaryl or alkyl-aryl hybrids. The methoxymethyl group enhances stability during transmetalation, with yields >80% reported for analogous substrates. Optimization includes using ligand-free Pd(OAc)₂ in aqueous ethanol at 60–80°C . Similar trifluoroborates also participate in palladium-catalyzed allylation of imines, expanding applications in amine synthesis .

Q. What strategies are employed to functionalize the phenyl ring of this compound under electrophilic conditions?

The borate’s aryl group undergoes nitrosation using nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane at 0°C, producing nitroso derivatives in <10 minutes. For example, trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate reacts with NOBF₄ to yield 81% nitroso product . Electrophilic substitution (e.g., halogenation, sulfonation) can be achieved by stabilizing the boron trifluoride moiety under mild acidic conditions, though competing deboronation requires careful pH control.

Q. What mechanistic insights explain the reactivity of this compound in transmetalation steps during catalysis?

In palladium-catalyzed reactions, the trifluoroborate transfers its aryl group via ligand-assisted transmetalation . Studies on allyltrifluoroborates suggest that the boron atom coordinates to Pd(II), forming a transient η³-complex before reductive elimination. The methoxymethyl group stabilizes the intermediate through steric and electronic effects, reducing side reactions. Kinetic studies using ¹¹B NMR reveal rapid boron-palladium interaction, with turnover-limiting steps dependent on base strength and solvent polarity .

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